molecular formula C8H13N3O2 B1529680 tert-butyl 4-amino-1H-pyrazole-1-carboxylate CAS No. 1018446-95-1

tert-butyl 4-amino-1H-pyrazole-1-carboxylate

Cat. No.: B1529680
CAS No.: 1018446-95-1
M. Wt: 183.21 g/mol
InChI Key: FIBAJOZIOKKYHC-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-1H-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound in the body. Generally, these compounds might interact with enzymes, receptors, or other proteins, altering their function and leading to changes in cellular processes .

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly influence the bioavailability of the compound, or how much of it actually reaches its target in the body. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can all affect pharmacokinetics .

The result of the compound’s action would be changes at the molecular and cellular level, which could lead to observable effects at the tissue or organism level. For example, an anticancer compound might induce cell death in cancer cells, leading to a reduction in tumor size .

The action environment refers to the conditions under which the compound exerts its effects. This could include factors such as the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues .

Biological Activity

Tert-butyl 4-amino-1H-pyrazole-1-carboxylate is a compound belonging to the pyrazole class, recognized for its diverse biological activities. Its molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 183.21 g/mol. This compound features a tert-butyl group, an amino group at the 4-position, and a carboxylate ester functionality, making it a valuable intermediate in pharmaceutical synthesis.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The compound has been studied for its role as a Janus kinase (JAK) inhibitor, which is significant in the treatment of autoimmune diseases and cancers by inhibiting JAK pathways.

Enzymatic and Receptor Interactions

Research indicates that pyrazole derivatives can inhibit enzymes involved in metabolic pathways and modulate receptor activities. This includes interaction with protein arginine methyltransferase 5 (PRMT5), which has been implicated in several cancers . The inhibition of PRMT5 may offer therapeutic benefits in conditions such as hemoglobinopathies and various types of cancer, including melanoma and breast cancer .

Anticancer Potential

This compound has shown potential as an anticancer agent. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, such as A549 and HeLa cells, with IC50 values indicating significant growth inhibition . For instance, one study reported an IC50 value of 49.85 µM for a related pyrazole derivative against tumor cells .

Summary of Biological Activities

Activity Description Reference
JAK InhibitionEffective in treating autoimmune diseases and cancers.
PRMT5 InhibitionPotential therapeutic target for various cancers.
Antitumor ActivityInduces apoptosis in cancer cell lines; IC50 values indicate significant inhibition.
Enzyme InteractionInhibits enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Case Study 1: JAK Inhibition

In a recent study, this compound was evaluated for its efficacy as a JAK inhibitor. The results indicated that the compound effectively reduced JAK-mediated signaling pathways, leading to decreased cell proliferation in various cancer models.

Case Study 2: Anticancer Efficacy

Another study focused on the synthesis of pyrazole derivatives related to this compound showed promising results against A549 lung cancer cells. The derivatives were tested for their cytotoxicity, revealing that certain compounds exhibited IC50 values lower than traditional chemotherapeutics like cisplatin, suggesting enhanced efficacy in targeting cancer cells while sparing normal cells .

Properties

IUPAC Name

tert-butyl 4-aminopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBAJOZIOKKYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018446-95-1
Record name tert-butyl 4-amino-1H-pyrazole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-nitro-1H-pyrazole-1-carboxylate (1.0 g, 4.7 mmol) in MeOH (120 ml) was passed through the H-Cube with full hydrogen mode at 60° C. and 1 bar with a 10% Pd/C cartridge using 1 ml/min flow rate. The solution was then passed through the H-Cube for a second time using identical conditions and the solvent removed in vacuo to afford tert-butyl 4-amino-1H-pyrazole-1-carboxylate (0.82 g, 4.5 mmol, 95%). 1H NMR (DMSO) δ 1.54 (9H, s), 4.42 (2H, s), 7.33 (1H, s), 7.35 (1H, s). LCMS (2) Rt: 1.45 min; m/z (ES+) 206 M+Na+.
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Synthesis routes and methods II

Procedure details

tert-butyl 4-nitro-1H-pyrazole-1-carboxylate was stirred with palladium on carbon (10%, 170 mg) in ethanol (20 mL) under an atmosphere of hydrogen at 20° C. for 18 h. The palladium was removed by filtration and the solvent was removed in vacuo to give tert-butyl 4-amino-1H-pyrazole-1-carboxylate (1.48 g). 1H NMR (d6-DMSO) δ 7.35 (d, 1H), 7.33 (d, 1H), 4.40 (s, 2H), 1.54 (s, 9H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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